molecular formula C22H16ClFN2O2S B11433724 3-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

3-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B11433724
M. Wt: 426.9 g/mol
InChI Key: TYBWYWDFWOCDLX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique combination of chlorophenyl, fluorobenzyl, and tetrahydrocyclopenta thieno pyrimidine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step organic reactions. One common approach is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo thiophene-2-carbonyl chlorides . The resulting ketones are then treated with reagents such as methyl thioglycolate in the presence of DBU and calcium oxide powder to form the desired thieno pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorobenzyl moieties using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydroxide in an aqueous medium or potassium tert-butoxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-(4-fluorobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its combination of chlorophenyl, fluorobenzyl, and tetrahydrocyclopenta thieno pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H16ClFN2O2S

Molecular Weight

426.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-9-[(4-fluorophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C22H16ClFN2O2S/c23-14-6-10-16(11-7-14)26-20(27)19-17-2-1-3-18(17)29-21(19)25(22(26)28)12-13-4-8-15(24)9-5-13/h4-11H,1-3,12H2

InChI Key

TYBWYWDFWOCDLX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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